3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid
Description
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring fused with a quinoline moiety. Isoxazole derivatives are widely explored in medicinal and agrochemical research due to their bioactivity, including roles as enzyme modulators, antimicrobial agents, and plant defense enhancers .
Properties
Molecular Formula |
C14H9BrN2O3 |
|---|---|
Molecular Weight |
333.14 g/mol |
IUPAC Name |
3-(5-bromoquinolin-8-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H9BrN2O3/c1-7-11(14(18)19)13(17-20-7)9-4-5-10(15)8-3-2-6-16-12(8)9/h2-6H,1H3,(H,18,19) |
InChI Key |
WQWZUYSNMWCQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C3C(=C(C=C2)Br)C=CC=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid typically involves multi-step organic reactions One common approach is to start with the bromination of quinoline to introduce the bromine atom at the 5-position This is followed by the formation of the isoxazole ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to less oxidized forms.
Substitution: The bromine atom in the quinoline ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different substituents.
Scientific Research Applications
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substitution pattern on the isoxazole ring significantly impacts physicochemical properties. Key analogs and their characteristics are summarized below:
Key Observations :
- The dibromophenyl analog (mp 233–235°C) has a higher melting point than dichlorophenyl derivatives (mp 221–222°C), likely due to stronger van der Waals interactions .
- Quinoline vs. Phenyl: The quinoline group in the target compound introduces aromatic π-systems and nitrogen lone pairs, which may improve binding to metalloenzymes or DNA compared to simpler phenyl analogs.
Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups (EWGs) : Halogens (Br, Cl, F) enhance stability and intermolecular interactions. For instance, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is used as a high-purity impurity standard in pharmaceuticals, reflecting its stability .
- Aromatic Systems: Quinoline’s conjugated system may improve binding to hydrophobic pockets in proteins compared to phenyl groups.
Biological Activity
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Isoxazole ring : A five-membered ring containing one nitrogen and one oxygen atom.
- Bromine substitution : Enhances lipophilicity and potentially alters biological interactions.
- Carboxylic acid group : Contributes to its solubility and reactivity.
Antimicrobial Properties
Research indicates that 3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through:
- Cell cycle arrest : Inhibition of cell proliferation by blocking progression at specific checkpoints.
- Reactive oxygen species (ROS) generation : Inducing oxidative stress leading to cancer cell death.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme inhibition : It may inhibit enzymes critical for cancer cell survival, such as kinases involved in signaling pathways.
- Receptor modulation : The bromine atom's presence might enhance binding affinity to certain receptors, modulating their activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing an IC50 value of 15 µg/mL for S. aureus, indicating potent antimicrobial action .
- Cancer Cell Line Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 60% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
